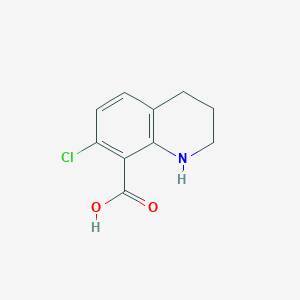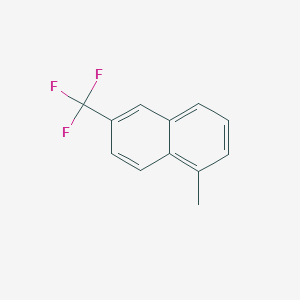
1-Methyl-6-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a trifluoromethyl group is attached to the sixth carbon atom.
Métodos De Preparación
The synthesis of 1-Methyl-6-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the trifluoromethylation of 1-methyl naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs under mild conditions and can be optimized for higher yields .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of organometallic reagents and lithium dialkylamide-type bases has also been explored for the synthesis of this compound .
Análisis De Reacciones Químicas
1-Methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-Methyl-6-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 1-Methyl-6-(trifluoromethyl)naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
1-Methyl-6-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as 1-Methyl-2-(trifluoromethyl)naphthalene and 1-Methyl-4-(trifluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can influence their chemical reactivity and biological activity .
Similar Compounds
- 1-Methyl-2-(trifluoromethyl)naphthalene
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Methyl-5-(trifluoromethyl)naphthalene
Propiedades
Fórmula molecular |
C12H9F3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-methyl-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-7-10(12(13,14)15)5-6-11(8)9/h2-7H,1H3 |
Clave InChI |
IPOWPLFPGJKDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


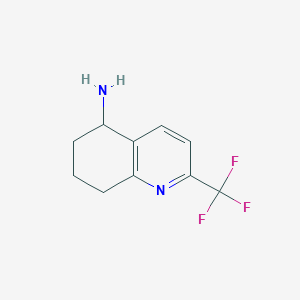
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)

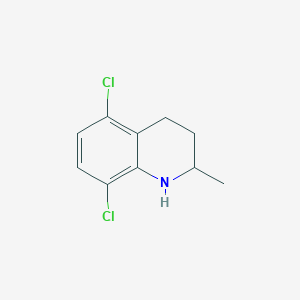


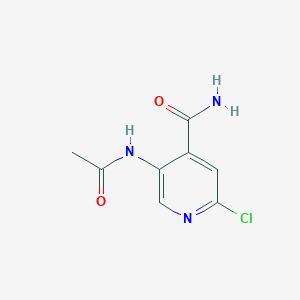
![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)

![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)
